molecular formula C6H8N2O3 B579348 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide CAS No. 16880-43-6

2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide

Cat. No.: B579348
CAS No.: 16880-43-6
M. Wt: 156.141
InChI Key: FSNJWQNCHDMDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide is a chemical compound with the molecular formula C6H8N2O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide typically involves the reaction of 3-hydroxy-5-methylisoxazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-oxo-5-methylisoxazol-4-yl)acetamide.

    Reduction: Formation of 2-(3-amino-5-methylisoxazol-4-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect the expression of certain genes and proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-methylisoxazole: A precursor in the synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide.

    2-(3-Amino-5-methylisoxazol-4-yl)acetamide: A reduced form of the compound.

    2-(3-Oxo-5-methylisoxazol-4-yl)acetamide: An oxidized form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

16880-43-6

Molecular Formula

C6H8N2O3

Molecular Weight

156.141

IUPAC Name

2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C6H8N2O3/c1-3-4(2-5(7)9)6(10)8-11-3/h2H2,1H3,(H2,7,9)(H,8,10)

InChI Key

FSNJWQNCHDMDQG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NO1)CC(=O)N

Synonyms

4-Isoxazoleacetamide,3-hydroxy-5-methyl-(8CI)

Origin of Product

United States

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